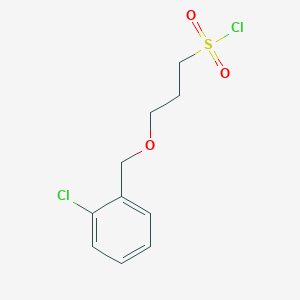
3-((2-Chlorobenzyl)oxy)propane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-Chlorobenzyl)oxy)propane-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride group attached to a propane chain, which is further linked to a 2-chlorobenzyl group via an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chlorobenzyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 3-hydroxypropane-1-sulfonyl chloride with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure consistent product quality.
化学反応の分析
Types of Reactions
3-((2-Chlorobenzyl)oxy)propane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed through oxidation reactions.
科学的研究の応用
3-((2-Chlorobenzyl)oxy)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-((2-Chlorobenzyl)oxy)propane-1-sulfonyl chloride involves its reactivity towards nucleophiles, which allows it to modify other molecules by forming covalent bonds. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines, alcohols, and thiols.
類似化合物との比較
Similar Compounds
3-(Benzyloxy)propane-1-sulfonyl chloride: Similar structure but lacks the chlorine atom on the benzyl group.
3-(Methoxy)propane-1-sulfonyl chloride: Similar structure but has a methoxy group instead of the 2-chlorobenzyl group.
Uniqueness
The presence of the 2-chlorobenzyl group in 3-((2-Chlorobenzyl)oxy)propane-1-sulfonyl chloride imparts unique reactivity and properties compared to its analogs. This chlorine atom can influence the compound’s electronic properties and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C10H12Cl2O3S |
|---|---|
分子量 |
283.17 g/mol |
IUPAC名 |
3-[(2-chlorophenyl)methoxy]propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H12Cl2O3S/c11-10-5-2-1-4-9(10)8-15-6-3-7-16(12,13)14/h1-2,4-5H,3,6-8H2 |
InChIキー |
ZOHRQWAYZNYWCB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)COCCCS(=O)(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,8-Diazaspiro[5.5]undecan-3-one](/img/structure/B13532859.png)
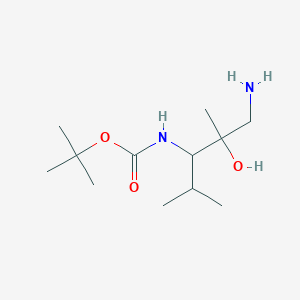
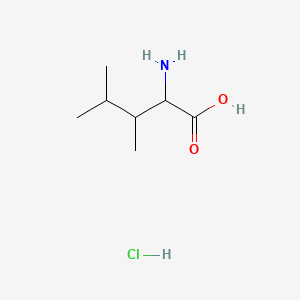
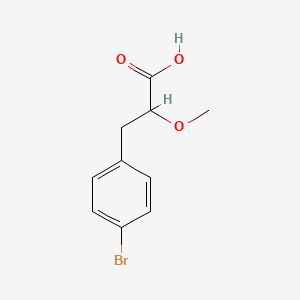
![N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine](/img/structure/B13532879.png)
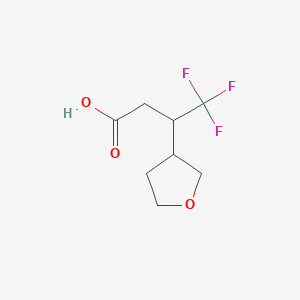
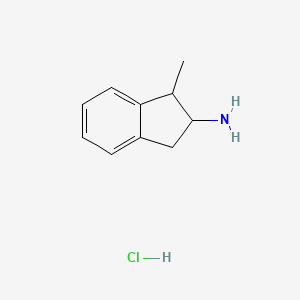
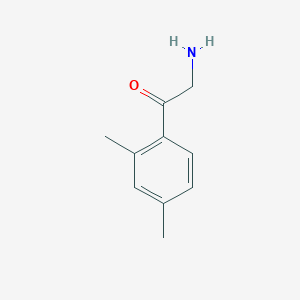
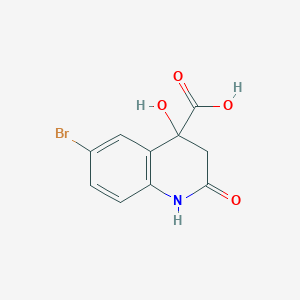
![1-[2-(2-chlorophenyl)ethanesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13532913.png)
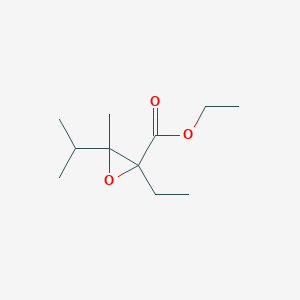
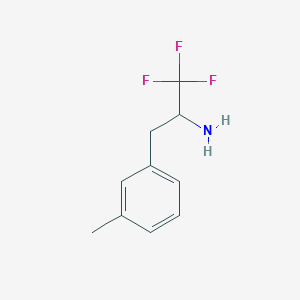
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid](/img/structure/B13532932.png)
